N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIOUZAXQONZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its pharmacological relevance.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)ethanone in ethanol under reflux conditions. The resulting product is a white colorless solid with a melting point of 251 °C .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the dihydroquinazolinone class has shown promising activity against Plasmodium falciparum, the causative agent of malaria. The EC50 values for related compounds ranged from 0.17 to 0.94 μM against the asexual blood-stage parasites without exhibiting cytotoxicity against human HepG2 cells (EC50 > 40 μM) .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In studies evaluating COX-II inhibitors, similar pyrazole derivatives demonstrated IC50 values ranging from 0.2 to 17.5 μM against COX-II enzymes . This indicates that modifications in the structure can enhance anti-inflammatory efficacy.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis provides insights into how modifications influence biological activity. The introduction of halogen substituents (like fluorine) in specific positions has been shown to affect the potency against P. falciparum and other targets. For example, fluorination at certain positions decreased activity compared to non-halogenated analogues .
Case Studies
Several case studies have highlighted the biological activities of compounds within the same chemical class:
- Dihydroquinazolinone Analogues : These compounds were evaluated for their ability to disrupt Na+ homeostasis in P. falciparum, leading to effective parasite kill rates .
- Pyrazole Derivatives : A series of pyrazolo derivatives were tested for anti-inflammatory activity; some exhibited over 70% inhibition in inflammatory models .
Data Tables
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves complex organic reactions that yield a compound with significant pharmacological potential. The molecular formula of this compound is , with a molecular weight of 402.4 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine backbone that is critical for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . The ability to inhibit this receptor can potentially lead to reduced tumor growth and metastasis.
Antimicrobial and Insecticidal Activities
In addition to anticancer effects, related compounds have demonstrated antimicrobial properties against various pathogens. A study highlighted the antifungal activity of pyrimidine derivatives against Botrytis cinerea and other fungi at concentrations as low as 50 μg/ml . Furthermore, these compounds have shown moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda at higher concentrations (500 μg/ml) .
Case Study 1: Antitumor Activity
In a significant study involving various pyrrolo[2,3-d]pyrimidine derivatives including this compound, researchers evaluated their effects on cancer cell lines. The results indicated that these compounds inhibited cell proliferation in A431 cells (human epidermoid carcinoma) and showed cytotoxicity at micromolar concentrations. This suggests a potential pathway for developing new anticancer therapies based on these derivatives.
Case Study 2: Agricultural Applications
Another study focused on the agricultural applications of pyrimidine derivatives demonstrated their effectiveness as fungicides. The synthesized compounds exhibited significant antifungal activity against B. cinerea, indicating their potential use in crop protection strategies. This highlights the dual applicability of such compounds in both medicinal and agricultural fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
Compound A : N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS: 921852-08-6)
- Key differences :
- Replaces the 4-fluorophenyl with a 3-chloro-4-methylphenyl group.
- Substitutes the p-tolyl with a 4-chlorophenyl at position 3.
- Impact: Increased lipophilicity due to chlorine atoms.
Compound B : N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide (CAS: 923113-33-1)
- Key differences :
- Replaces the 4-fluorophenyl carboxamide with a (2-chlorophenyl)methyl group.
- Lacks the p-tolyl substituent, instead retaining a simple phenyl at position 3.
- Impact :
Analogues with Modified Carboxamide Substituents
Compound C : 3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Key differences :
- Substitutes the 4-fluorophenyl with a 2,2-dimethoxyethyl chain.
- Retains a 4-chlorophenyl group at position 3.
- Impact: Improved solubility due to polar methoxy groups.
Compound D: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Key differences: Replaces the carboxamide with an ethyl ester at position 5. Introduces a dipentylamino group at position 2.
- Impact :
Analogues with Heterocyclic Core Modifications
Compound E: N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Key differences :
- Replaces the pyrrolo[3,2-d]pyrimidine core with a pyrazolo[1,5-a]pyrimidine scaffold.
- Adds a trifluoromethyl group at position 6.
- Impact :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Halogen Effects : Fluorine (target compound) vs. chlorine (Compounds A, B, C) influences electronic properties and bioavailability. Fluorine’s smaller size and electronegativity may enhance target binding .
- Aryl Substituents : The p-tolyl group in the target compound likely improves membrane permeability compared to unsubstituted phenyl (Compound B) or chlorophenyl (Compound A) .
- Carboxamide vs. Ester : The carboxamide in the target compound supports hydrogen bonding, critical for enzyme inhibition, whereas ester derivatives (Compound D) lack this capability .
Q & A
Q. What are the typical synthetic routes for preparing this pyrrolo[3,2-d]pyrimidine derivative?
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrrolopyrimidine core via cyclocondensation of appropriately substituted precursors. For example:
- Step 1 : Formation of the pyrrolo[3,2-d]pyrimidine scaffold using amino-pyrimidine intermediates and cyclization agents (e.g., acetic anhydride or phosphoryl chloride).
- Step 2 : Introduction of substituents (e.g., 4-fluorophenyl and p-tolyl groups) via nucleophilic substitution or coupling reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling).
- Step 3 : Carboxamide functionalization at the 7-position using activated carbonyl reagents (e.g., EDCI/HOBt coupling). Critical parameters include reaction temperature (60–120°C), solvent selection (DMF, THF, or DCM), and purification via column chromatography or recrystallization .
Q. How is the compound structurally characterized to confirm its identity and purity?
A combination of analytical techniques is employed:
- Single-crystal X-ray diffraction (XRD) : Resolves the 3D molecular geometry and confirms stereochemistry (mean C–C bond deviation: 0.004–0.005 Å) .
- NMR spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] with <2 ppm error).
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction outcomes?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Simulate transition states and identify energetically favorable pathways for cyclization or substitution steps .
- Predict solvent effects and catalytic activity (e.g., Pd-ligand interactions in cross-coupling).
- Machine learning models trained on reaction databases can propose optimal conditions (e.g., temperature, solvent polarity) to maximize yield and minimize side products .
Q. What strategies resolve contradictions in reported biological activity data for similar pyrrolopyrimidines?
Contradictions often arise from assay variability or structural nuances. To address this:
- Orthogonal assays : Validate activity using independent methods (e.g., enzymatic inhibition vs. cell-based viability assays).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate contributing factors .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., IC values under identical pH and temperature conditions).
Q. How do substituents like the 4-fluorophenyl group influence physicochemical properties?
- Electronic effects : Fluorine’s electronegativity enhances electron-withdrawing properties, stabilizing the carboxamide moiety and influencing π-π stacking in target binding .
- Lipophilicity : The p-tolyl group increases logP, improving membrane permeability (experimental logP: ~3.2 via HPLC).
- Crystallinity : Bulky substituents (e.g., p-tolyl) may reduce solubility but enhance stability in solid-state formulations .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Cryo-EM/X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase domains).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Metabolomics profiling : Track downstream effects on cellular pathways (e.g., ATP depletion in cancer cells) .
Methodological Considerations
Q. How to troubleshoot low yields in the final carboxamide coupling step?
- Activation strategy : Replace EDCI/HOBt with T3P® (propanephosphonic acid anhydride) for higher efficiency.
- Solvent optimization : Use DMF for polar intermediates or switch to THF for sterically hindered reactions.
- Purification : Employ reverse-phase HPLC to separate unreacted starting materials .
Q. What experimental controls ensure reproducibility in crystallography studies?
- Crystal growth : Use slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) to avoid polymorphism.
- Temperature stability : Maintain 298 K during data collection to prevent lattice distortions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzymatic inhibition values?
- Assay standardization : Normalize enzyme concentration and substrate Km values.
- Buffer conditions : Test activity under varying ionic strengths (e.g., 50–150 mM NaCl).
- Negative controls : Include known inhibitors (e.g., staurosporine) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
